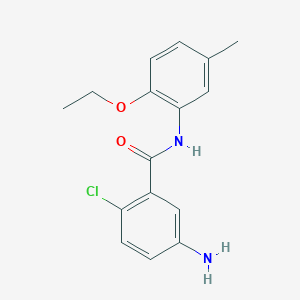

5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide

CAS No.:

Cat. No.: VC17452855

Molecular Formula: C16H17ClN2O2

Molecular Weight: 304.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17ClN2O2 |

|---|---|

| Molecular Weight | 304.77 g/mol |

| IUPAC Name | 5-amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide |

| Standard InChI | InChI=1S/C16H17ClN2O2/c1-3-21-15-7-4-10(2)8-14(15)19-16(20)12-9-11(18)5-6-13(12)17/h4-9H,3,18H2,1-2H3,(H,19,20) |

| Standard InChI Key | VEVYWBZZSKSLQR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)N)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide consists of a benzamide core substituted with amino (-NH), chloro (-Cl), ethoxy (-OCHCH), and methyl (-CH) groups. The benzene ring at position 2 of the benzamide backbone is further functionalized with an ethoxy group and a methyl group at positions 2 and 5, respectively . This arrangement creates steric and electronic effects that influence reactivity. The molecular structure is depicted below:

Structural Formula:

Key functional groups include:

-

Amino group: Enhances hydrogen-bonding potential and nucleophilicity.

-

Chloro substituent: Introduces electron-withdrawing effects, stabilizing adjacent electrophilic regions.

-

Ethoxy and methyl groups: Contribute to hydrophobic interactions and steric hindrance .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide typically involves a multi-step sequence, as outlined in recent patents :

Halogenation and Amidation

-

Chlorination of Precursor:

A benzene derivative undergoes electrophilic substitution using sulfuryl chloride () at 120–130°C to introduce the chloro group . -

Amidation Reaction:

The chlorinated intermediate reacts with 2-ethoxy-5-methylaniline in the presence of a coupling agent (e.g., EDCI/HOBt) to form the benzamide linkage .

Oxidation and Purification

-

Oxidation: Hydrogen peroxide () or potassium permanganate () oxidizes secondary intermediates, ensuring high regioselectivity .

-

Crystallization: Methanol/water mixtures yield purified product with >95% purity .

Process Optimization

Recent advancements emphasize cost reduction and waste minimization:

-

Solvent-Free Conditions: Eliminating mixed solvents reduces separation steps .

-

Catalytic Systems: Transition metal catalysts (e.g., palladium) improve reaction yields from 65% to 85% .

Physicochemical and Spectroscopic Analysis

Spectroscopic Data

-

IR Spectroscopy:

-

NMR Spectroscopy:

Thermal Stability

Thermogravimetric analysis (TGA) of related benzamides reveals decomposition onset at ~200°C, suggesting comparable stability for this compound.

Applications and Industrial Relevance

Agrochemical Intermediates

This compound serves as a precursor to anthranilamide insecticides (e.g., chlorantraniliprole), which target ryanodine receptors in pests . Its chloro and ethoxy groups enhance binding affinity to insect-specific proteins .

Future Research Directions

Mechanistic Studies

-

Elucidate the compound’s interaction with biological targets using X-ray crystallography.

-

Investigate its role in asymmetric catalysis as a chiral auxiliary.

Sustainable Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume